molecular formula C20H30ClNO6 B4041581 4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid

4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4041581
M. Wt: 415.9 g/mol
InChI Key: DPGJORBAFPBUCU-UHFFFAOYSA-N
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Description

4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid is an organic compound with a complex molecular structure. It features a morpholine ring substituted with a butyl chain that is further substituted with a chlorinated dimethylphenoxy group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine typically involves a multi-step process. One common method includes the reaction of 4-chloro-2,3-dimethylphenol with butyl bromide in the presence of a base to form 4-(4-chloro-2,3-dimethylphenoxy)butane. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical processes .

Scientific Research Applications

4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.

    Medicine: Investigated for potential therapeutic uses, including as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2,6-dimethylphenol: A simpler phenolic compound with similar chlorinated and methylated groups.

    2,6-Dimethylmorpholine: The morpholine ring without the butyl and phenoxy substitutions.

    4-(4-Chloro-2,3-dimethylphenoxy)butane: An intermediate in the synthesis of the target compound.

Uniqueness

4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine is unique due to its combination of a morpholine ring with a chlorinated dimethylphenoxy butyl chain. This structure imparts specific chemical and biological properties that are not found in simpler or less substituted analogs .

Properties

IUPAC Name

4-[4-(4-chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClNO2.C2H2O4/c1-13-11-20(12-14(2)22-13)9-5-6-10-21-18-8-7-17(19)15(3)16(18)4;3-1(4)2(5)6/h7-8,13-14H,5-6,9-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGJORBAFPBUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=C(C(=C(C=C2)Cl)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 3
4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
Reactant of Route 5
4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid

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